6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a chlorobenzyl group, and a thienylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the chlorobenzyl group, and the addition of the thienylmethylidene moiety. Common synthetic routes may involve:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.
Addition of Thienylmethylidene Moiety: This can be accomplished through condensation reactions involving thienyl aldehydes and appropriate ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or thienylmethylidene sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(2-thienyl)methylidene]-1-benzofuran-3-one
- 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(4-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
Uniqueness
The uniqueness of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
Molecular Formula |
C21H15ClO3S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H15ClO3S/c1-13-8-9-26-20(13)11-19-21(23)16-7-6-15(10-18(16)25-19)24-12-14-4-2-3-5-17(14)22/h2-11H,12H2,1H3/b19-11- |
InChI Key |
DZEDKQKZFMWRDN-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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